molecular formula C17H18N2O3S B5618821 1-(4-methylbenzoyl)-3-(phenylsulfonyl)imidazolidine

1-(4-methylbenzoyl)-3-(phenylsulfonyl)imidazolidine

Cat. No. B5618821
M. Wt: 330.4 g/mol
InChI Key: HOOWAHUBZSSKMQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to "1-(4-methylbenzoyl)-3-(phenylsulfonyl)imidazolidine" involves multiple steps, including the reaction of 4-methylbenzoyl chloride with potassium thiocyanate in acetone to afford 4-methylbenzoyl isothiocyanate in situ followed by treatment with sulfanilamide. These processes result in compounds with structural similarities, highlighting the versatility and complexity of synthesizing such molecules (Saeed, Mumtaz, & Flörke, 2010).

Molecular Structure Analysis

The molecular structure of related compounds has been determined using single crystal X-ray diffraction data, revealing their crystallization in specific space groups with defined unit cell dimensions. This structural analysis provides insights into the molecular geometry and arrangement, which are crucial for understanding the compound's chemical behavior and interaction with other molecules (Saeed, Mumtaz, & Flörke, 2010).

Chemical Reactions and Properties

Chemical reactions involving "1-(4-methylbenzoyl)-3-(phenylsulfonyl)imidazolidine" derivatives include electrophilic amination of Grignard reagents, resulting in N-alkylated imines. These reactions highlight the compound's reactivity and potential as a precursor for various organic syntheses, leading to primary amines and N-methylamines (Kitamura, Chiba, & Narasaka, 2003).

Physical Properties Analysis

The physical properties of compounds similar to "1-(4-methylbenzoyl)-3-(phenylsulfonyl)imidazolidine" are determined through various spectroscopic and analytical techniques, including FT-IR, UV-VIS, NMR, and XRD. These studies reveal the compounds' stability, solubility, and other physical characteristics essential for their application in chemical research and industry (Gültekin et al., 2020).

Chemical Properties Analysis

The chemical properties of "1-(4-methylbenzoyl)-3-(phenylsulfonyl)imidazolidine" derivatives are explored through their reactivity patterns, including their ability to undergo various chemical transformations and their role as intermediates in synthesizing other complex molecules. These properties are crucial for developing new synthetic routes and materials (Zolfigol et al., 2013).

properties

IUPAC Name

[3-(benzenesulfonyl)imidazolidin-1-yl]-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-14-7-9-15(10-8-14)17(20)18-11-12-19(13-18)23(21,22)16-5-3-2-4-6-16/h2-10H,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOOWAHUBZSSKMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methylphenyl)[3-(phenylsulfonyl)imidazolidin-1-yl]methanone

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